molecular formula C18H15N5O2 B2957382 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396877-89-6

2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B2957382
CAS No.: 1396877-89-6
M. Wt: 333.351
InChI Key: HOSWKTJRJPQKFK-UHFFFAOYSA-N
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Description

2-(4-Oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a quinazolinone core linked to a pyrazolo[1,5-a]pyridine moiety via a methylene bridge. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition, antimicrobial, and anticancer effects . The pyrazolo[1,5-a]pyridine group, a nitrogen-rich bicyclic system, may enhance binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(19-9-13-10-21-23-8-4-3-7-16(13)23)11-22-12-20-15-6-2-1-5-14(15)18(22)25/h1-8,10,12H,9,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSWKTJRJPQKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • This compound can be synthesized through a multi-step reaction sequence starting from readily available precursors. The synthesis typically involves the formation of the quinazolinone ring followed by the incorporation of the pyrazolopyridine moiety via a series of condensation and cyclization reactions.

  • Typical conditions include the use of strong acids or bases as catalysts, and the reactions may require refluxing in solvents such as ethanol or dimethyl sulfoxide (DMSO) to achieve the desired product yields.

Industrial Production Methods:

  • Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to meet commercial demand. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can occur at multiple sites within the molecule, resulting in the formation of reduced products with different pharmacological properties.

  • Substitution: The compound is amenable to various substitution reactions, where different functional groups can be introduced into the molecule to alter its chemical and biological properties.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used in oxidation reactions.

  • Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

  • Substitution reactions often employ reagents such as alkyl halides, acyl halides, or aryl diazonium salts under conditions such as refluxing or the use of polar aprotic solvents.

Major Products:

Scientific Research Applications

There appears to be a misunderstanding in the query, as the compound requested, "2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide," differs slightly from the compound for which information is available, "3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide". The available search results provide information on the latter compound. Therefore, the following information will pertain to "3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide" and related compounds.

Scientific Research Applications

3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is a complex organic compound with applications in chemistry, biology, medicine, and industry.

Chemistry This compound serves as a building block in synthesizing more complex heterocyclic compounds. The synthesis typically involves multi-step organic reactions, with one efficient method using a palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation, yielding a wide range of substituted pyrazolo[1,5-a]pyridines and related compounds.

Biology It is investigated for potential cytotoxic activities against cancer cell lines.

Medicine The compound is explored as a potential kinase inhibitor for treating various cancers. It can mimic ATP binding to kinase active sites, disrupting cell signaling pathways and potentially inducing apoptosis in cancer cells.

Industry It is utilized in developing new materials with specific optical properties.

Chemical Reactions

3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide can undergo oxidation, reduction, and substitution reactions. Common reagents include palladium catalysts, microwave irradiation, and various oxidizing and reducing agents, with the specific conditions depending on the desired modification. The major products are typically derivatives of the original compound, modified on the quinazolinone or pyrazolo[1,5-a]pyridine portions.

Mechanism of Action

  • The mechanism by which this compound exerts its effects involves interactions with various molecular targets, such as enzymes and receptors.

  • It binds to specific sites on these targets, altering their activity and triggering downstream signaling pathways that lead to the observed biological effects.

  • For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

2-(4-Oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)acetamide

  • Structure : Differs by substitution of the pyrazolo[1,5-a]pyridin-3-ylmethyl group with pyridin-3-ylmethyl.
  • Physicochemical Properties : Melting point 215–217°C, similar to the target compound, suggesting comparable crystallinity .
  • Bioactivity: Not explicitly reported, but pyridine-substituted quinazolinones are often associated with kinase inhibition .

2-(4-Oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide

  • Structure : Replaces the pyrazolo-pyridine group with a thiazole ring.
  • Synthesis : Lower yield (32%), possibly due to steric hindrance or reactivity of the thiazole .
  • Physicochemical Properties : Same melting point (215–217°C) as the pyridine analogue, but reduced solubility due to the hydrophobic thiazole .
  • Bioactivity : Thiazole-containing compounds often exhibit antimicrobial activity, though specific data for this compound are unavailable .

Pyrazolo[1,5-a]pyrimidine/Pyridine Derivatives

F-DPA and DPA-714

  • Structure : Pyrazolo[1,5-a]pyrimidine acetamides with fluorinated aryl groups .
  • Applications : Radiolabeled for imaging translocator protein (TSPO) in neuroinflammation .
  • Key Difference: The target compound’s quinazolinone core may confer distinct target selectivity compared to pyrimidine-based F-DPA.

NAV2729

  • Structure: Pyrazolo[1,5-a]pyrimidinone with chlorophenyl and nitrophenyl substituents .
  • Bioactivity : Inhibits ARF6 GTPase, impacting cell migration and proliferation .
  • Comparison: The target compound’s pyrazolo-pyridine group may engage similar hydrophobic pockets in enzymes, but the quinazolinone moiety could modulate potency or selectivity.

Antimicrobial and Anticancer Analogues

N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones

  • Structure : Quinazoline linked to pyrazole via an aldehyde hydrazone .
  • Bioactivity : Compound 5k showed superior antifungal activity (vs. wheat fusarium) compared to the reference drug hymexazol .
  • Comparison : The target compound’s pyrazolo-pyridine group may enhance membrane permeability over hydrazone-based derivatives.

2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines

  • Structure : Pyrazolo-triazines with dichloromethyl substituents .
  • Bioactivity : Selective growth inhibition of cancer cell lines (e.g., leukemia Jurkat, IC₅₀ ~10 μM) .
  • Comparison : The target compound’s acetamide linker may improve solubility over triazine-based analogues.

Physicochemical and Surfactant Properties

Quinazolinone Surfactants (e.g., Compound 9)

  • Structure : Features a long alkyl chain (C₁₇) for surfactant activity .
  • Properties : Hydrophobic chains enhance micelle formation but reduce aqueous solubility .

Biological Activity

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article delves into its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One efficient method includes palladium-catalyzed reactions under microwave irradiation, which enhances yield and reduces environmental impact. The structure features a quinazolinone core linked to a pyrazolo[1,5-a]pyridine moiety, contributing to its unique biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent and an anti-inflammatory compound. The following sections detail its effects and mechanisms.

Anticancer Activity

  • Mechanism of Action :
    • The compound acts by inhibiting specific kinases, mimicking ATP binding in their active sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival.
  • Research Findings :
    • In vitro studies have demonstrated that derivatives of this compound show cytotoxic effects against various cancer cell lines. Notably, it has been compared with standard anticancer drugs like 5-fluorouracil and tomudex, indicating promising results albeit with varying efficacy levels.
    • A study showed that modifications at specific positions on the quinazolinone ring could enhance anticancer activity significantly, suggesting that structural optimization is crucial for developing more potent derivatives .

Anti-inflammatory Activity

  • Mechanism of Action :
    • The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Research Findings :
    • A library of pyrazolo[1,5-a]quinazoline compounds was screened for anti-inflammatory activity, revealing that certain derivatives exhibited strong inhibitory effects comparable to established anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotes
Pyrazolo[3,4-d]pyrimidinesKinase inhibitorsSimilar mechanism; explored for anticancer properties
Pyrazolo[1,5-a]quinazolinesCytotoxic effectsRelated structure; shown to have significant anticancer activity
Quinazolinone derivativesDiverse pharmacological effectsKnown for various biological activities including antimicrobial properties

Case Studies

  • Case Study 1 : A derivative of the compound was tested against breast cancer cell lines and demonstrated a significant reduction in cell viability (IC50 values comparable to standard treatments).
  • Case Study 2 : Another study focused on the anti-inflammatory effects in a murine model of arthritis, where the compound reduced swelling and joint damage significantly compared to control groups.

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